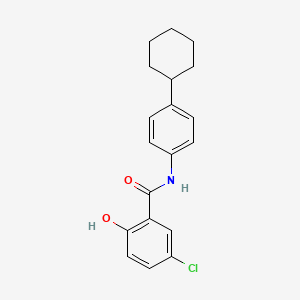![molecular formula C13H13N2O4- B12578493 3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate CAS No. 635713-15-4](/img/structure/B12578493.png)
3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate typically involves the formation of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of o-haloaryl-N-tosylhydrazones using Cu2O-mediated reactions . Another approach includes the use of Ag-catalyzed nitration-annulation with tert-butyl nitrite . These methods provide good yields and minimize byproduct formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. Transition metal-catalyzed reactions, such as those involving copper or silver, are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxo groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes or receptors, modulating various biochemical pathways . The indazole core is known to interact with proteins and nucleic acids, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct properties.
Indole: A structurally related compound with a wide range of biological activities.
Uniqueness
3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and oxo groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
635713-15-4 |
|---|---|
Molecular Formula |
C13H13N2O4- |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
3-(1H-indazol-5-ylmethyl)-4-methoxy-4-oxobutanoate |
InChI |
InChI=1S/C13H14N2O4/c1-19-13(18)9(6-12(16)17)4-8-2-3-11-10(5-8)7-14-15-11/h2-3,5,7,9H,4,6H2,1H3,(H,14,15)(H,16,17)/p-1 |
InChI Key |
GQRSVTOKENGEPQ-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C(CC1=CC2=C(C=C1)NN=C2)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


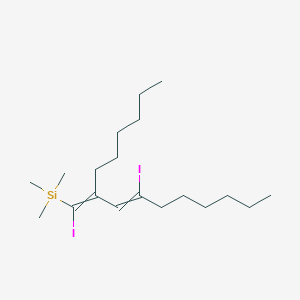
![Methyl 3-[4-(methanesulfonyl)thiophen-2-yl]prop-2-enoate](/img/structure/B12578414.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
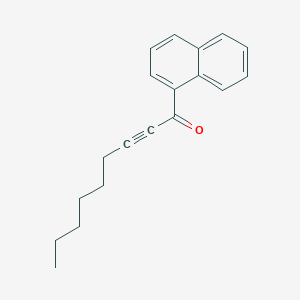
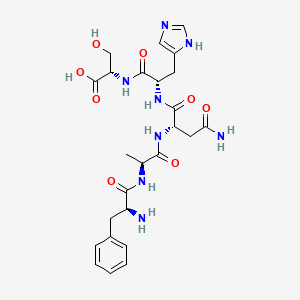
![2-[(3-Cyano-8-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12578438.png)
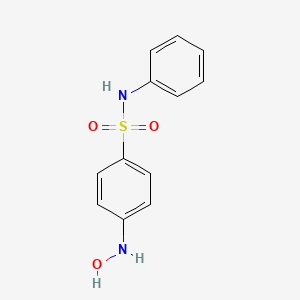
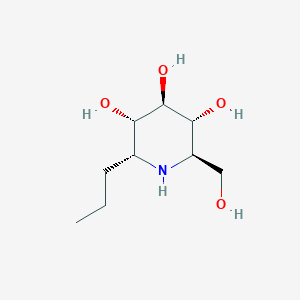
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12578458.png)
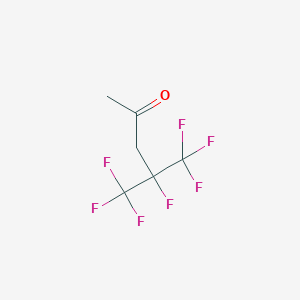
![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)

